molecular formula C16H24N2O2 B13747661 Methyl 3-(3-butylpiperazin-1-yl)benzoate CAS No. 1131622-71-3

Methyl 3-(3-butylpiperazin-1-yl)benzoate

Cat. No.: B13747661
CAS No.: 1131622-71-3
M. Wt: 276.37 g/mol
InChI Key: CFLSJZYLFMJBNG-UHFFFAOYSA-N
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Description

Methyl 3-(3-butylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a benzoate ester moiety. It is primarily used in research and experimental applications.

Properties

CAS No.

1131622-71-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

methyl 3-(3-butylpiperazin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-3-4-7-14-12-18(10-9-17-14)15-8-5-6-13(11-15)16(19)20-2/h5-6,8,11,14,17H,3-4,7,9-10,12H2,1-2H3

InChI Key

CFLSJZYLFMJBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-butylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-butylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-butylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-butylpiperazin-1-yl)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-butylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-butylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological interactions. The presence of the butyl group on the piperazine ring also adds to its distinct properties compared to similar compounds .

Biological Activity

Methyl 3-(3-butylpiperazin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety attached to a piperazine ring, which contributes to its biological activity. The structure can be represented as follows:

C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2

This compound is characterized by its ability to interact with various biological targets, influencing enzymatic and receptor activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors, leading to various physiological effects. For instance, it has been shown to act as an agonist for dopamine receptors, particularly the D3 subtype, which plays a crucial role in neuropharmacology .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antimicrobial agents, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains.

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus84
Escherichia coli168
Klebsiella pneumoniae3216

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that the compound exhibits cytotoxicity with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and interference with cell cycle progression.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12
A549 (lung cancer)15
PC-3 (prostate cancer)10

Case Studies

Case Study 1: D3 Receptor Agonism

A study aimed at identifying novel D3 dopamine receptor agonists highlighted this compound's selective agonistic activity at the D3 receptor. In assays measuring β-arrestin recruitment, the compound exhibited an EC50 value of approximately 710 nM, indicating its potential role in treating disorders associated with dopaminergic signaling .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives for antimicrobial efficacy, this compound was shown to have superior activity against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity .

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